molecular formula C20H25N3O5 B2444756 2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097893-67-7

2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2444756
CAS No.: 2097893-67-7
M. Wt: 387.436
InChI Key: LQMDUQDQZBLDDB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups and a pyrrolidine ring attached to a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then attached to the pyrimidine core through nucleophilic substitution reactions.

    Addition of the Trimethoxybenzoyl Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl moiety may facilitate binding to hydrophobic pockets, while the pyrimidine core can interact with nucleophilic sites. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzoyl moiety but lacks the pyrimidine and pyrrolidine components.

    2,4-Dimethylpyrimidine: Contains the pyrimidine core with dimethyl groups but lacks the trimethoxybenzoyl and pyrrolidine moieties.

    Pyrrolidine derivatives: Various compounds with the pyrrolidine ring but different substituents.

Uniqueness

2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine core, dimethyl groups, a pyrrolidine ring, and a trimethoxybenzoyl moiety

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-12-10-17(22-13(2)21-12)28-14-8-9-23(11-14)20(24)15-6-7-16(25-3)19(27-5)18(15)26-4/h6-7,10,14H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDUQDQZBLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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